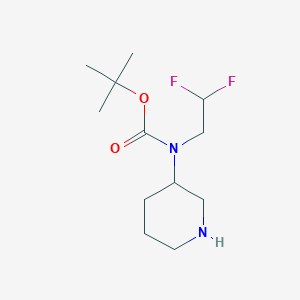

tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate

Description

tert-Butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a piperidin-3-yl moiety, and a 2,2-difluoroethyl substituent. Carbamates like this are widely used in medicinal chemistry to enhance metabolic stability, modulate solubility, and protect amine functionalities during synthetic processes . For instance, the Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (TEA), as demonstrated in the synthesis of tert-butyl N-(tert-butoxycarbonyl) derivatives .

Properties

Molecular Formula |

C12H22F2N2O2 |

|---|---|

Molecular Weight |

264.31 g/mol |

IUPAC Name |

tert-butyl N-(2,2-difluoroethyl)-N-piperidin-3-ylcarbamate |

InChI |

InChI=1S/C12H22F2N2O2/c1-12(2,3)18-11(17)16(8-10(13)14)9-5-4-6-15-7-9/h9-10,15H,4-8H2,1-3H3 |

InChI Key |

DZTYUFHLEYKZKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(F)F)C1CCCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoroethylamine and a piperidine derivative. The reaction conditions may include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions could target the difluoroethyl group, potentially converting it to an ethyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoroethyl moiety.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: N-oxide derivatives.

Reduction: Ethyl-substituted carbamates.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate may have applications in various fields:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions due to its unique structure.

Medicine: May serve as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.

Industry: Could be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action for tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The difluoroethyl group could enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the piperidine ring may provide structural rigidity.

Comparison with Similar Compounds

Fluorination Patterns

- The 2,2-difluoroethyl group in the target compound contrasts with monofluoro (e.g., ) or trifluoromethyl (e.g., ) substituents in analogs.

- Trifluoromethyl-substituted analogs (e.g., CAS 1620012-51-2) exhibit stronger electron-withdrawing effects, which may alter piperidine ring basicity and receptor interactions .

Heterocyclic Modifications

- The thiazole-containing analog (CAS 1695056-12-2) introduces a sulfur heterocycle, which could enhance π-stacking interactions or serve as a hydrogen-bond acceptor .

- Pyridine-based derivatives (e.g., ) replace the piperidine ring with a pyridine scaffold, significantly altering electronic properties and solubility.

Stereochemical Considerations

- Stereospecific analogs like (2R,3S)-2-methylpiperidine (CAS 1032684-85-7) highlight the importance of chirality in biological activity.

Research Tools and Validation

The structural characterization of similar compounds relies heavily on crystallography and computational tools:

Biological Activity

Tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate (CAS Number: 1783709-68-1) is a novel compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C12H22F2N2O2

- Molecular Weight : 264.31 g/mol

- Structure : The compound features a tert-butyl group, a difluoroethyl moiety, and a piperidine ring, which may contribute to its biological interactions.

The biological activity of this compound can be attributed to its structural components. The piperidine ring is known for its role in modulating neurotransmitter systems, while the difluoroethyl group potentially enhances lipophilicity, allowing better membrane permeability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains at low concentrations (0.78-3.125 μg/mL) .

Cytotoxicity Studies

Cytotoxicity assessments reveal that certain piperidine derivatives possess selective toxicity towards bacterial cells while showing minimal effects on mammalian cells. This selectivity is crucial for developing new antibacterial agents that minimize adverse effects on human health .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antibacterial | Active against MRSA and VRE | |

| Cytotoxicity | Selective toxicity towards bacterial cells | |

| Membrane Potential Disruption | Induces depolarization in bacterial membranes |

Case Study: Antibacterial Screening

A screening study was conducted on various piperidine derivatives, including this compound. The study focused on the compound's ability to inhibit the growth of multidrug-resistant bacterial strains. Results indicated that the compound exhibited strong bactericidal activity against Gram-positive bacteria while being ineffective against Gram-negative strains such as E. coli and Klebsiella pneumoniae .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a 2,2-difluoroethylamine intermediate, followed by carbamate protection using tert-butyl chloroformate. Key optimization parameters include:

- Solvent selection : Dimethylformamide (DMF) enhances yield and selectivity due to its polar aprotic nature .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., over-alkylation).

- Catalyst use : Triethylamine or DMAP can accelerate carbamate formation .

- Validation : Monitor reaction progress via HPLC or GC-MS to confirm intermediate formation and final product purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR spectroscopy : Use , , and NMR to confirm substituent positions and fluorine integration .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (if crystalline) .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of tert-butoxy group at ~100 Da) .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- HPLC with UV/Vis detection : Quantify impurities using reverse-phase C18 columns and acetonitrile/water gradients .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (decomposition typically >200°C for carbamates) .

- Karl Fischer titration : Measure residual moisture, which can hydrolyze the carbamate group .

Advanced Research Questions

Q. How does the stereochemistry of the piperidin-3-yl group influence biological activity, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) or derivatization with chiral auxiliaries to separate enantiomers .

- Stereochemical impact : The (R)- or (S)-configuration at C3 of piperidine affects binding to biological targets (e.g., enzymes or receptors). For example, (R)-enantiomers may show higher affinity due to spatial compatibility with active sites .

- Asymmetric synthesis : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during amine alkylation .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., variable IC50 values)?

- Methodological Answer :

- Assay standardization : Control variables like buffer pH, incubation time, and cell line passage number. For example, serum protein binding can artificially reduce apparent potency .

- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., carbamate hydrolysis products) that may contribute to discrepancies .

- Computational modeling : Perform molecular dynamics simulations to assess target binding under varying protonation states (piperidine pKa ~10.5) .

Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic assays : Measure values using steady-state inhibition studies with varying substrate concentrations. For example, pre-incubate the compound with the enzyme (e.g., cytochrome P450 isoforms) to test time-dependent inhibition .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

- Site-directed mutagenesis : Identify critical residues in the enzyme’s active site by substituting amino acids (e.g., histidine to alanine) and testing inhibition potency .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

- Methodological Answer :

- Bioisosteric replacement : Substitute the 2,2-difluoroethyl group with a trifluoroethyl or cyclopropyl moiety to reduce oxidative metabolism .

- Prodrug strategies : Mask the carbamate as a phosphate ester to enhance solubility and delay hydrolysis .

- Deuterium labeling : Introduce deuterium at metabolically labile positions (e.g., α to fluorine) to slow CYP450-mediated degradation .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in different solvent systems?

- Methodological Answer :

- Solvent parameterization : Use Hansen solubility parameters (HSPs) to predict solubility in untested solvents. For example, tert-butyl carbamates often show high solubility in dichloromethane (δD=20.3 MPa) but low solubility in hexane .

- Co-solvency studies : Blend solvents (e.g., ethanol-water mixtures) to empirically determine optimal solubility .

- Crystallinity assessment : Compare DSC thermograms of samples from different batches; amorphous forms may exhibit higher apparent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.